molecular formula C15H12FN3O B1200674 7-Aminodesmethylflunitrazepam CAS No. 894-76-8

7-Aminodesmethylflunitrazepam

Cat. No.: B1200674
CAS No.: 894-76-8
M. Wt: 269.27 g/mol
InChI Key: IWZVUERQZJRRPL-UHFFFAOYSA-N
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Description

7-Aminodesmethylflunitrazepam is a metabolite of flunitrazepam, a benzodiazepine derivative commonly known for its use as a hypnotic and sedative. This compound is formed through the metabolic processes involving the reduction of the nitro group in flunitrazepam to an amino group. It is significant in forensic toxicology and drug testing due to its presence in biological samples following the administration of flunitrazepam .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-aminodesmethylflunitrazepam typically involves the reduction of flunitrazepam. One common method is the catalytic hydrogenation of flunitrazepam in the presence of a suitable catalyst such as palladium on carbon (Pd/C). The reaction is carried out under hydrogen gas at room temperature, leading to the reduction of the nitro group to an amino group .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure hydrogenation reactors and efficient catalysts to ensure high yield and purity of the product. The reaction conditions are optimized to minimize by-products and ensure the safety and efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

7-Aminodesmethylflunitrazepam undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 7-aminodesmethylflunitrazepam is similar to that of its parent compound, flunitrazepam. It binds to benzodiazepine receptors in the central nervous system, enhancing the effect of the neurotransmitter gamma-aminobutyric acid (GABA). This leads to increased inhibitory effects, resulting in sedation, muscle relaxation, and anxiolytic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Aminodesmethylflunitrazepam is unique due to its specific metabolic pathway and its role as a biomarker for flunitrazepam use. Its presence in biological samples provides valuable information for forensic investigations and drug testing .

Properties

IUPAC Name

7-amino-5-(2-fluorophenyl)-1,3-dihydro-1,4-benzodiazepin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12FN3O/c16-12-4-2-1-3-10(12)15-11-7-9(17)5-6-13(11)19-14(20)8-18-15/h1-7H,8,17H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWZVUERQZJRRPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=C(C=C(C=C2)N)C(=N1)C3=CC=CC=C3F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90237641
Record name 7-Aminodesmethylflunitrazepam
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90237641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

894-76-8
Record name 7-Aminodesmethylflunitrazepam
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000894768
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-Aminodesmethylflunitrazepam
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90237641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-Aminodemethylflunitrazepam
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WD9XS62BC2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of the 7-aminodesmethylflunitrazepam to 7-aminoflunitrazepam ratio in urine samples?

A1: Research indicates that the ratio of this compound to 7-aminoflunitrazepam in urine increases over time, regardless of the initial flunitrazepam dose. [, ] This ratio can potentially help estimate the time elapsed since flunitrazepam intake. [, ]

Q2: Why is a highly sensitive analytical method necessary for detecting flunitrazepam metabolites in urine?

A2: Studies show that following low doses of flunitrazepam (e.g., 0.5 mg), metabolite concentrations in urine, particularly in early samples, can be very low. [, ] This necessitates the use of highly sensitive analytical techniques, such as liquid chromatography-tandem mass spectrometry, to reliably detect these metabolites and avoid false negatives. [, ]

Q3: What are the challenges associated with using immunoassays for detecting flunitrazepam metabolites?

A3: Research demonstrates that common immunoassays, such as the CEDIA assay with a cutoff of 300 µg/L, may lack the sensitivity to detect flunitrazepam metabolites in urine, particularly after low doses. [] In one study, none of the urine samples from individuals who received 0.5 mg of flunitrazepam tested positive using CEDIA, highlighting the limitations of this method for detecting low-dose exposure. []

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